molecular formula C20H28N6O3 B2511082 8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(3,3-dimethyl-2-oxobutyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014031-20-9

8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(3,3-dimethyl-2-oxobutyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2511082
CAS RN: 1014031-20-9
M. Wt: 400.483
InChI Key: XHPVXHTWJVLYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(3,3-dimethyl-2-oxobutyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H28N6O3 and its molecular weight is 400.483. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(3,3-dimethyl-2-oxobutyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-diethyl-1H-pyrazol-1-yl)-1-(3,3-dimethyl-2-oxobutyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole and purine derivatives have been extensively studied for their potential medicinal applications. For example, synthesis efforts around pyrazole derivatives aim to discover new candidates with antineoplastic, anti-HIV-1, and antimicrobial activities. These compounds show promise in various therapeutic areas, including cancer treatment, HIV-1 inhibition, and bacterial infection control. The synthesis and biological evaluation of such derivatives highlight the potential of pyrazole and purine analogs in drug development and therapeutic intervention (Ashour et al., 2012).

Photovoltaic Applications

The exploration of novel electron-withdrawing groups based on pyran and pyrimidine derivatives demonstrates the interest in using such compounds for photovoltaic applications. The design and synthesis of small molecules incorporating these groups, aiming to achieve broad absorption ranges and high open-circuit voltages, underscore the potential of pyrazole and purine derivatives in enhancing the efficiency of photovoltaic devices. This research points to the broader applicability of these compounds in renewable energy technologies (Li et al., 2012).

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-1-(3,3-dimethyl-2-oxobutyl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-8-12-10-13(9-2)26(22-12)18-21-16-15(23(18)6)17(28)25(19(29)24(16)7)11-14(27)20(3,4)5/h10H,8-9,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPVXHTWJVLYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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